![molecular formula C19H17FN6 B2999035 N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-20-2](/img/structure/B2999035.png)
N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17FN6 and its molecular weight is 348.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as Compound A) belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and synthesis.
- Molecular Formula : C19H24N6
- Molecular Weight : 336.4 g/mol
- IUPAC Name : this compound
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. It has shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases at low micromolar concentrations, leading to apoptosis in cancer cells. The compound's ability to induce apoptosis is linked to an increase in active caspase-3 levels and cell cycle arrest at the G2/M phase .
Anticancer Activity
Recent studies have demonstrated that Compound A possesses significant anticancer properties against various cancer cell lines:
Cell Line | IC50 (µM) | Comparison Control | Control IC50 (µM) |
---|---|---|---|
A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
HepG2 (Liver) | 1.74 | Doxorubicin | 9.20 |
MCF-7 (Breast) | 1.90 | Doxorubicin | 9.20 |
PC-3 (Prostate) | 5.00 | Doxorubicin | 9.20 |
These results indicate that Compound A is more potent than doxorubicin in inhibiting the proliferation of certain cancer cells, suggesting its potential as a novel anticancer agent .
Case Studies
In a study involving the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, Compound A was highlighted for its dual inhibition of EGFR and ErbB2, which was associated with significant apoptotic effects in treated cells. The flow cytometric analysis confirmed that Compound A could significantly induce apoptosis in A549 cells at low micromolar concentrations .
Synthesis
The synthesis of Compound A involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization : Involves the reaction of hydrazine derivatives with pyrimidine intermediates.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.
- Optimization Techniques : Techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.
The synthetic route has been optimized for industrial production to ensure efficiency and reduced reaction times.
Eigenschaften
IUPAC Name |
6-N-(4-fluorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSBXYJPVIYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.